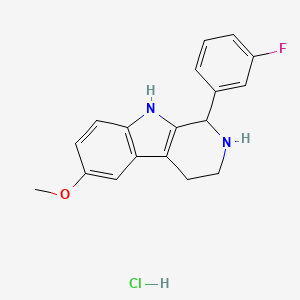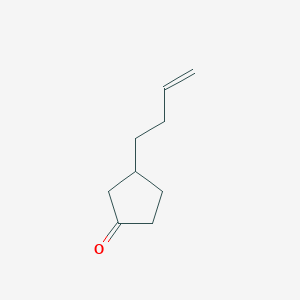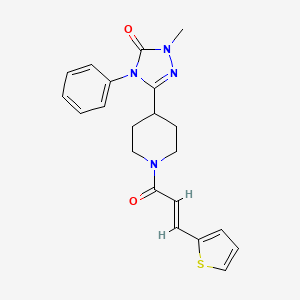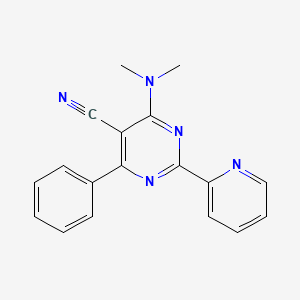
1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (commonly abbreviated as 3-FPM ) is an analytical reference standard categorized as a piperazine . Its physiological and toxicological properties are not well-documented, but it finds applications in research and forensic contexts .
Molecular Structure Analysis
The molecular formula of 3-FPM is C10H13FN2 • 2HCl , with a molecular weight of approximately 253.1 g/mol . The compound consists of a piperazine ring substituted with a 3-fluorophenyl group. The dihydrochloride salt form is commonly used .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antioxidant and Cytotoxicity Properties
A study investigated the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, including ones structurally related to 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. These derivatives were found to exhibit moderate antioxidant properties based on assays such as DPPH, ABTS, and FRAP. Among them, certain derivatives showed the highest antioxidant activity but demonstrated the least cytotoxic activities on non-tumorous cell lines. This suggests that such compounds, through the Maillard reaction, can be potential sources of antioxidants with minimal cytotoxicity, indicating their possible applications in food science and pharmacology for developing antioxidant-rich products with safety profiles favorable for human consumption (Goh et al., 2015).
Synthesis and Optimization
Another aspect of research focuses on the synthesis and optimization of 6-methoxytetrahydro-β-carboline derivatives, including the use of LC-MS-MS for characterizing these compounds. The synthesis involves the Maillard reaction using 5-methoxytryptamine and various aldehydes in water, with conditions optimized for temperature, time, and catalyst loading. This research highlights the methodological advancements in synthesizing β-carboline derivatives, potentially broadening their applications in medicinal chemistry and drug development by providing a foundation for the synthesis of novel compounds with therapeutic properties (Goh et al., 2015).
Acetylcholinesterase Inhibitor
A novel tetrahydro-β-carboline derivative has been synthesized and evaluated for its acetylcholinesterase (AChE) inhibitory activity. This compound demonstrated significant potential as an AChE inhibitor with a promising IC50 value. Such findings indicate the therapeutic potential of tetrahydro-β-carboline derivatives in treating neurodegenerative diseases, such as Alzheimer's disease, by inhibiting AChE to increase the availability of acetylcholine in the brain. The study also assessed the compound's minimal toxicological profile at the cellular level and its selective binding through docking simulations, suggesting its safety and efficacy for further development as a therapeutic agent (Arshad et al., 2020).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.ClH/c1-22-13-5-6-16-15(10-13)14-7-8-20-17(18(14)21-16)11-3-2-4-12(19)9-11;/h2-6,9-10,17,20-21H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBURVBEUKNARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]oxan-4-ol](/img/structure/B2977246.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)
![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)
![7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B2977256.png)




![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide](/img/structure/B2977261.png)